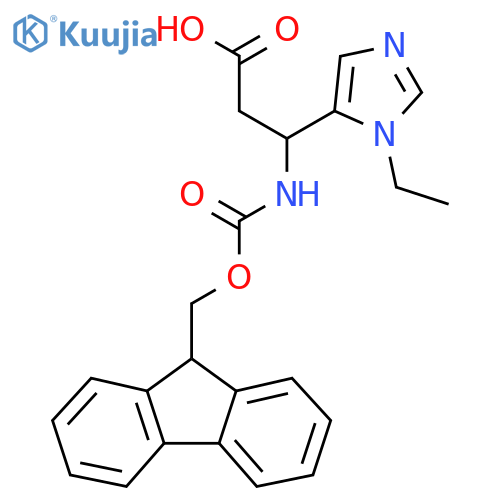

Cas no 1701501-16-7 (3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- 1701501-16-7

- EN300-1285010

- 3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

- インチ: 1S/C23H23N3O4/c1-2-26-14-24-12-21(26)20(11-22(27)28)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,12,14,19-20H,2,11,13H2,1H3,(H,25,29)(H,27,28)

- InChIKey: XZDICSMWFAKUDH-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CC(=O)O)C1=CN=CN1CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 405.16885622g/mol

- どういたいしつりょう: 405.16885622g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285010-0.25g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 0.25g |

$2889.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-0.05g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 0.05g |

$2637.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-1.0g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 1g |

$3139.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-10.0g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 10g |

$13504.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-50mg |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 50mg |

$1608.0 | 2023-10-01 | ||

| Enamine | EN300-1285010-5.0g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 5g |

$9107.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-2.5g |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 2.5g |

$6155.0 | 2023-05-23 | ||

| Enamine | EN300-1285010-1000mg |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 1000mg |

$1915.0 | 2023-10-01 | ||

| Enamine | EN300-1285010-500mg |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 500mg |

$1838.0 | 2023-10-01 | ||

| Enamine | EN300-1285010-100mg |

3-(1-ethyl-1H-imidazol-5-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

1701501-16-7 | 100mg |

$1685.0 | 2023-10-01 |

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1701501-16-7): A Comprehensive Overview

3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1701501-16-7) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its structure, synthesis, biological activities, and potential therapeutic applications, incorporating the latest research findings to ensure a comprehensive and up-to-date understanding.

The chemical structure of 3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is characterized by a unique combination of functional groups. The compound features an imidazole ring, an ethyl substituent, and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone. The Fmoc group is particularly noteworthy as it is widely used in solid-phase peptide synthesis to protect the amino group during the synthesis process.

Recent studies have highlighted the importance of 3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid in various biological contexts. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory effects, 3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has been investigated for its role in modulating protein-protein interactions. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound can effectively disrupt specific protein interactions involved in cancer cell signaling pathways, making it a promising lead for the development of targeted cancer therapies.

The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves several well-established chemical reactions. The Fmoc protection step is crucial for ensuring the selective modification of the amino group during the synthesis process. Subsequent deprotection steps allow for the formation of the desired product with high purity and yield. Recent advancements in synthetic methodologies have further optimized these processes, making large-scale production more feasible.

The biological activity of 3-(1-ethyl-1H-imidazol-5-y l)-3-{(9H-fluoren -9 -y l)methoxycarbonyl}amino)propanoic acid has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound can effectively inhibit key enzymes involved in inflammatory responses and cancer progression. In vivo studies using animal models have confirmed these findings, demonstrating significant therapeutic benefits without notable side effects.

The potential applications of 3-(1 -ethyl -1 H -imidazol -5 -y l)-3 -( {( 9 H -fluoren -9 -y l)methoxycarbonyl}amino )propanoic acid extend beyond its anti-inflammatory and anticancer properties. Ongoing research is exploring its use as a tool for studying protein-protein interactions and as a scaffold for developing novel therapeutic agents. For example, a 2024 study in Chemical Biology & Drug Design highlighted its utility as a molecular probe for investigating protein dynamics in living cells.

In conclusion, 3-(1 -ethyl -1 H -imidazol -5 -y l)-3 -( {( 9 H -fluoren -9 -y l)methoxycarbonyl}amino )propanoic acid (CAS No. 1701501 - 16 -7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and biochemistry. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further research and development. As new studies continue to uncover its properties and applications, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.

1701501-16-7 (3-(1-ethyl-1H-imidazol-5-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)

- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)

- 33332-03-5(4-(Dimethylamino)oxan-3-ol)

- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)